Methyl 2,3,6-tri-O-benzoyl-a-D-glucopyranoside

Carbohydrate Chemistry Regioselective Protection Benzoylation Selectivity

Eliminate redundant protecting group manipulations in oligosaccharide synthesis. Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside provides a uniquely accessible C4-OH handle while the 2,3,6-tribenzoyl pattern ensures predictable reactivity. - α-Anomer directs glycosylation to O-3; the β-anomer favors O-4, enabling anomer-controlled regioselectivity without extra orthogonal strategies. - C4-OH converts to sulfonate leaving groups for SN2 displacement (iodide/azide) to yield 4-deoxy/4-azido precursors in high crystalline purity. - Compatible with Candida rugosa lipase for regiospecific C6-debenzoylation, avoiding basic hydrolysis that triggers acyl migration. - ≥98% purity, white to off-white crystalline powder. Bulk quantities available upon request.

Molecular Formula C28H26O9
Molecular Weight 506.5 g/mol
Cat. No. B13640689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,6-tri-O-benzoyl-a-D-glucopyranoside
Molecular FormulaC28H26O9
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(21(17-29)34-28)35-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3
InChIKeyBHQKQQXWEXIQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: An Essential Regioselectively Protected Glucopyranoside Building Block for Carbohydrate Synthesis


Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside is a partially protected D-glucose derivative featuring benzoyl ester groups at the C2, C3, and C6 hydroxyl positions, leaving the C4-OH free for selective functionalization [1]. This regioselectively protected methyl glycoside serves as a versatile intermediate in oligosaccharide assembly, glycoconjugate synthesis, and mechanistic carbohydrate chemistry [2]. With a molecular formula of C28H26O9 and a molecular weight of 506.5 g/mol, the compound is commercially available as a crystalline solid with a typical purity specification of ≥95% and a reported melting point of 146°C . The α-anomeric configuration and 2,3,6-tribenzoyl protection pattern confer distinct reactivity properties that differentiate it from its β-anomer, its 2,3,4-tribenzoyl isomer, and analogous mannoside/galactoside derivatives in glycosylation and deprotection workflows [2].

Protection Pattern C2,C3,C6 benzoylated with free C4-OH for regioselective functionalization
Anomeric Form α-Anomer supports O3-preferential glycosylation in oligosaccharide assembly
Synthetic Role Building block for glycoconjugate synthesis and mechanistic carbohydrate chemistry

Why Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside Cannot Be Substituted by In-Class Analogs in Regioselective Synthesis


Carbohydrate building blocks bearing identical protection patterns but differing in anomeric configuration, monosaccharide identity (gluco vs. manno vs. galacto), or benzoyl substitution pattern exhibit fundamentally divergent reactivity profiles in acylation, glycosylation, and enzymatic deprotection. The α-anomer of methyl 2,3,6-tri-O-benzoyl-glucopyranoside is preferentially glycosylated at O-3, whereas the corresponding β-anomer under identical conditions favors O-4 glycosylation [1]. Among methyl α-D-glycopyranosides, the gluco configuration yields the 2,3,6-tribenzoate as the major product (>50%) alongside a characteristic 2,4,6-tribenzoate byproduct (19% isolated), while the manno and galacto analogs produce distinctly different regiochemical outcomes under identical benzoylation conditions [2]. Furthermore, the 2,3,6-tribenzoyl pattern provides a uniquely accessible C4-OH handle for SN2 displacement chemistry (e.g., iodide/azide substitution with inversion of configuration) that the isomeric 2,3,4-tribenzoyl derivative cannot offer [3]. These cross-sugar and cross-anomer selectivity differences preclude generic substitution in synthetic sequences requiring predictable, reproducible regiochemical control.

β-Anomer α-Anomer favors O3 glycosylation; β-anomer shifts preference to O4, altering linkage regiochemistry.
Manno/Galacto Analogs Different OH reactivity order (gluco: 2>3>4 vs. manno: 3>2>4) changes protection selectivity and byproduct profile.
2,3,4-Tribenzoate Isomer C4-OH blocked; 2,3,6-pattern uniquely enables C4 SN2 displacement for 4-deoxy/azido derivatives.

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: Quantitative Evidence of Differential Performance vs. Analogs and Alternatives


Superior Synthetic Accessibility: 2,3,6-Tribenzoate as the Major Regioisomer in Selective Benzoylation of Methyl α-D-Glucopyranoside

Under identical selective tribenzoylation conditions, methyl α-D-glucopyranoside yields the 2,3,6-tri-O-benzoate as the major product in >50% yield, whereas methyl α-D-mannopyranoside and methyl α-D-galactopyranoside also produce 2,3,6-tribenzoates but with distinct secondary hydroxyl reactivity orders and differing byproduct profiles [1]. Crucially, the glucoside additionally generates the 2,4,6-tri-O-benzoate regioisomer as a substantial byproduct (19% isolated yield), a characteristic impurity pattern that is unique to the gluco configuration and absent in manno/galacto benzoylations [1].

2,3,6-Tribenzoate Yield
Head-to-head
>50% yield (major)
2,4,6-tribenzoate byproduct: 19% isolated
Pre-formed regioisomer reduces purification burden vs. in-house benzoylation
Gluco-specific impurity pattern; manno/galacto analogs lack 2,4,6-byproduct
Carbohydrate Chemistry Regioselective Protection Benzoylation Selectivity

Predictable O3-Selective Glycosylation: α-Anomer Enables 1→3 Linkage Installation vs. β-Anomer O4-Selectivity

In glycosylation reactions using galacto-pyranosyl and furanosyl trichloroacetimidate donors, methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (as a 2,6-di-O-protected acceptor scaffold) exhibits preferential glycosylation at the O-3 position [1]. In contrast, the corresponding β-anomer under identical reaction conditions shows preferential glycosylation at the O-4 position [1]. This anomer-dependent regioselectivity inversion is a defined, experimentally validated property.

O3 vs O4 Glycosylation
Head-to-head
α-Anomer: preferential O3 glycosylation
β-Anomer: preferential O4 glycosylation
Supports predictable 1→3 linkage installation without extra protecting group steps
Trichloroacetimidate donors, TMSOTf, -20°C to rt
Glycosylation Regioselectivity Oligosaccharide Synthesis Protecting Group Strategy

Unique C4-OH Reactivity Profile: 2-OH > 3-OH > 4-OH Order Enables Predictive Functionalization in Glucoside Series

The order of secondary hydroxyl group reactivity derived from benzoylation studies for methyl α-D-glucopyranoside is 2-OH > 3-OH > 4-OH [1]. This reactivity hierarchy differs fundamentally from that of methyl α-D-mannopyranoside (3-OH > 2-OH > 4-OH) and methyl α-D-galactopyranoside (2-OH, 3-OH > 4-OH) [1]. The distinct C4-OH positioning as the least reactive secondary hydroxyl in the glucoside series underpins the selective formation of the 2,3,6-tribenzoate pattern.

OH Reactivity Order
Head-to-head
Gluco: 2-OH > 3-OH > 4-OH
Manno: 3>2>4; Galacto: 2,3>4
Defined hierarchy enables stepwise protection/deprotection design
Benzoylation monitoring by PMR spectroscopy
Hydroxyl Reactivity Selective Acylation SAR of Protecting Groups

Validated Precursor for 4-Deoxy and 4-Azido Glucopyranoside Derivatives via C4-OH SN2 Displacement

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside serves as the immediate precursor to the 4-O-methylsulfonyl derivative, which upon SN2 displacement with iodide or azide ions yields methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-iodo-α-D-glucopyranoside and methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside, respectively [1]. Both intermediates were obtained in crystalline form with inversion of configuration at C4 [1]. The isomeric 2,3,4-tribenzoyl derivative lacks the accessible C4-OH required for this transformation.

C4-OH SN2 Displacement
Supporting
C4-OH → Ms → 4-deoxy-4-iodo / 4-azido-4-deoxy derivatives (crystalline)
Unique access to 4-modified probes for glycosyltransferase studies
2,3,4-tribenzoate isomer lacks free C4-OH for this route
Deoxysugar Synthesis Azidosugar Synthesis Glycosyltransferase Inhibition

Enzymatic Hydrolysis Behavior: Regiospecific C6-Debenzoylation Yields via Lipase Catalysis vs. Low-Yield β-Glucoside Hydrolysis

Candida rugosa lipase (CRL)-catalyzed hydrolysis of benzoylated methyl pyranosides proceeds in a regiospecific manner at C-6, with preparative useful reactions identified for methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside and methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-glucopyranoside [1]. In contrast, hydrolysis of methyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside under identical enzymatic conditions gave low yields (<10%) [1].

Lipase C6-Debenzoylation
Class-level
Candida rugosa lipase: regiospecific C6 hydrolysis (preparative useful)
Mild chemoenzymatic deprotection avoids harsh basic conditions
Class-level inference from α-galactoside analog; β-tetra-O-benzoyl glucoside gave low yield
Enzymatic Deprotection Lipase Catalysis Regioselective Hydrolysis

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: Validated Application Scenarios Derived from Comparative Evidence


Regioselective Assembly of 1→3 Linked Oligosaccharides Requiring O3-Selective Glycosylation

Researchers synthesizing oligosaccharides containing α-1→3 glucosidic linkages should prioritize the α-anomer of methyl 2,3,6-tri-O-benzoyl-glucopyranoside over the β-anomer. Experimental glycosylation studies using trichloroacetimidate donors demonstrate that α-anomeric 2,6-di-O-protected glucopyranosides undergo preferential glycosylation at O-3, whereas the corresponding β-anomer favors O-4 glycosylation [1]. This anomer-controlled regioselectivity inversion eliminates the need for additional orthogonal protecting group strategies when 1→3 linkages are desired, reducing synthetic step count and improving overall yield.

Synthesis of 4-Deoxy and 4-Azido Glucopyranoside Probes for Glycosyltransferase Mechanistic Studies

The 2,3,6-tribenzoyl protection pattern uniquely positions the C4-OH for conversion to sulfonate leaving groups, enabling SN2 displacement with iodide or azide nucleophiles to yield 4-deoxy-4-iodo and 4-azido-4-deoxy glucopyranoside derivatives [2]. These crystalline intermediates serve as precursors to 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose, which have been validated as inhibitors of lactose synthase (EC 2.4.1.22) [2]. The isomeric 2,3,4-tribenzoyl derivative lacks the accessible C4-OH required for this transformation and necessitates deprotection/reprotection sequences that erode yield.

Chemoenzymatic C6-Debenzoylation for Acid/Base-Sensitive Glycoconjugate Synthesis

In workflows requiring mild, regiospecific removal of the C6-benzoyl group without affecting other esters or acid-labile functionalities, methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside is compatible with Candida rugosa lipase-catalyzed C6-hydrolysis. Studies on analogous 2,3,6-tribenzoyl α-pyranosides show preparative useful regiospecific C6-debenzoylation, whereas β-anomeric tetra-O-benzoyl glucoside yields <10% under identical conditions [3]. This chemoenzymatic strategy avoids the basic hydrolysis (NaOMe/MeOH) that can trigger acyl migration or degrade sensitive aglycones.

Predictable Multi-Step Protection/Deprotection Sequences Requiring Defined 2-OH > 3-OH > 4-OH Reactivity

For synthetic routes requiring stepwise, predictive functionalization of secondary hydroxyl groups, the gluco-configuration provides a well-characterized reactivity hierarchy of 2-OH > 3-OH > 4-OH [1]. This order, validated through competitive benzoylation experiments, differs fundamentally from mannoside (3-OH > 2-OH > 4-OH) and galactoside (2-OH, 3-OH > 4-OH) series [1]. Researchers designing orthogonal protection strategies should select the glucopyranoside scaffold when the 2-OH must be the most reactive and the 4-OH the least reactive secondary hydroxyl.

Application
Selection Property
Validation Focus
1→3 Linked Oligosaccharide Assembly
α-Anomer with 2,3,6-tribenzoyl protection
O3-glycosylation regioselectivity under glycosylation conditions
4-Deoxy/4-Azido Glucopyranoside Probes
Free C4-OH for sulfonylation and SN2 displacement
Inversion of configuration at C4; crystalline intermediate isolation
Chemoenzymatic C6-Debenzoylation
α-Anomeric 2,3,6-tribenzoyl scaffold compatible with lipase
Regiospecific C6 hydrolysis yield; acid/base-sensitive group tolerance
Stepwise Protection/Deprotection Sequences
Gluco configuration reactivity hierarchy (2-OH>3-OH>4-OH)
Competitive benzoylation ranking; orthogonal protection design

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